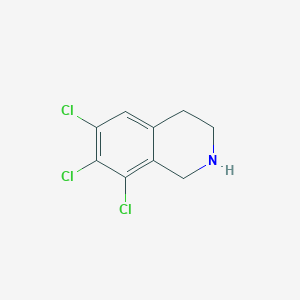

6,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

73075-53-3 |

|---|---|

Molecular Formula |

C9H8Cl3N |

Molecular Weight |

236.5 g/mol |

IUPAC Name |

6,7,8-trichloro-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C9H8Cl3N/c10-7-3-5-1-2-13-4-6(5)8(11)9(7)12/h3,13H,1-2,4H2 |

InChI Key |

DYLOZSJRCGMHPX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=C(C(=C(C=C21)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Trichloroisocyanuric Acid (TCCA)-Mediated Chlorination

Trichloroisocyanuric acid (TCCA) in concentrated sulfuric acid serves as a robust system for introducing chlorine atoms into aromatic systems. For 6,7,8-trichloro-1,2,3,4-tetrahydroisoquinoline, this method involves sequential chlorination of the parent tetrahydroisoquinoline.

Procedure :

-

Initial Monochlorination :

Tetrahydroisoquinoline (1.0 equiv) is dissolved in concentrated H₂SO₄ at 0–10°C. TCCA (1.65 equiv) is added in portions to maintain a temperature below 10°C. After 24 hours, the mixture is poured onto ice, and the pH is adjusted to 6 using NH₃(aq). The product, 8-chloro-1,2,3,4-tetrahydroisoquinoline, is isolated via filtration and recrystallization (40–45% yield). -

Dichlorination :

The monochlorinated derivative undergoes further chlorination with TCCA at 25°C. A mixture of 5,8-dichloro- and 6,8-dichloro-tetrahydroisoquinoline forms, which is separated via pH-dependent extraction. -

Trichlorination :

The dichlorinated compound is treated with TCCA at 100°C. Due to decomposition risks, the reaction is monitored closely, yielding this compound in 40% yield after recrystallization.

Challenges :

-

Competitive decomposition at elevated temperatures.

-

Requires meticulous pH control during workup to isolate intermediates.

Halogen Exchange Reactions

Bromine-to-chlorine exchange offers an alternative route. For example, 5-bromo-8-chloroisoquinoline is reduced to its tetrahydro form, followed by bromine substitution using HCl/CuCl at 200°C. However, this method is less efficient for trichlorination due to steric hindrance.

Stepwise Halogenation via Protective Group Strategies

N-Protection with tert-Butoxycarbonyl (Boc) Groups

Protecting the nitrogen atom of tetrahydroisoquinoline with a Boc group directs electrophilic chlorination to the aromatic ring.

Procedure :

-

Boc Protection :

Tetrahydroisoquinoline (1.0 equiv) reacts with di-tert-butyl pyrocarbonate (1.25 equiv) in chloroform at 60–65°C. Gas evolution (CO₂) indicates reaction progress. The Boc-protected intermediate is isolated in 90–95% yield after solvent removal. -

Chlorination :

The Boc-protected derivative is treated with TCCA in H₂SO₄ at 25°C. The Boc group enhances solubility in acidic media, facilitating trichlorination at positions 6, 7, and 8. Deprotection with trifluoroacetic acid (TFA) in CH₂Cl₂ yields the final product (70–75% overall yield).

Advantages :

-

Improved regioselectivity due to electronic effects of the Boc group.

-

Mitigates decomposition by stabilizing the tetrahydroisoquinoline core.

Borane-Mediated Reduction of Pre-Chlorinated Isoquinolines

Synthesizing trichloroisoquinoline followed by selective reduction provides an orthogonal route.

Procedure :

-

Chlorination of Isoquinoline :

Isoquinoline is treated with TCCA in H₂SO₄ at 100°C to yield 6,7,8-trichloroisoquinoline. Purification via recrystallization from methylcyclohexane affords the product in 38% yield. -

Reduction to Tetrahydroisoquinoline :

The trichlorinated isoquinoline is reduced using borane-dimethyl sulfide (BH₃·SMe₂) in THF at 70°C. Reaction time is critical: 70 minutes ensures complete reduction without over-reduction to decahydro derivatives. The product is isolated via flash chromatography (hexane/EtOAc), yielding this compound in 65% yield.

Key Considerations :

-

Over-reduction is minimized by strict temperature and time control.

-

BH₃·SMe₂ offers superior selectivity compared to NaBH₄ or LiAlH₄.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|

| Direct TCCA Chlorination | TCCA, H₂SO₄ | 40 | Moderate | High |

| Boc-Protected Route | Di-tert-butyl pyrocarbonate, TFA | 75 | High | Moderate |

| Borane Reduction | BH₃·SMe₂, TCCA | 65 | High | High |

Trade-offs :

-

Direct Chlorination : Economical but suffers from side reactions.

-

Boc Protection : Higher yields but adds synthetic steps.

-

Borane Reduction : Requires pre-chlorinated isoquinoline, which limits substrate availability.

Mechanistic Insights into Chlorination

Electrophilic Aromatic Substitution (EAS)

TCCA generates Cl⁺ ions in H₂SO₄, which act as electrophiles. The tetrahydroisoquinoline’s electron-rich aromatic ring directs chlorination to positions 6, 7, and 8. Substituent effects from the Boc group further modulate reactivity, favoring para and meta positions.

Steric and Electronic Effects

-

Steric Hindrance : Bulky substituents at position 1 (e.g., Boc groups) reduce chlorination at adjacent positions.

-

Electronic Withdrawal : Chlorine atoms deactivate the ring, necessitating increasingly harsh conditions for successive substitutions.

Industrial-Scale Considerations

Solvent and Temperature Optimization

Purification Techniques

-

pH-Dependent Extraction : Separates mono-, di-, and trichlorinated products based on solubility.

-

Recrystallization : Methylcyclohexane and acetone/water mixtures yield high-purity products.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

6,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dechlorinated tetrahydroisoquinoline derivatives.

Substitution: Functionalized tetrahydroisoquinoline derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a neuroprotective agent and its effects on neurotransmitter systems.

Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and as an anticancer agent.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. It may exert its effects by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. Additionally, its chlorinated structure may contribute to its ability to cross the blood-brain barrier, enhancing its efficacy as a neuroactive agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The biological activity of THIQs is highly dependent on substituent type and position. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formulas.

Key Observations :

- Chlorination vs. Methoxylation : Chlorine substituents (e.g., 7,8-dichloro-THIQ) enhance enzyme inhibitory activity but may increase cytotoxicity compared to methoxy groups (e.g., 6,7-dimethoxy-THIQ’s analgesic effects) .

- Positional Effects : Chlorine at positions 7 and 8 (7,8-dichloro-THIQ) is critical for PNMT inhibition, whereas 6-substitution (trifluoromethyl or chloro) may influence BBB penetration or receptor binding .

- Neurotoxicity vs. Neuroprotection : Chlorinated THIQs (e.g., 6,7-dihydroxy-THIQ derivatives) are associated with dopaminergic cytotoxicity, while alkylated derivatives like 1-MeTHIQ show neuroprotective effects .

Enzyme Inhibition

- 7,8-Dichloro-THIQ (SK&F 64139): A bis-THIQ derivative with a C6 bridge demonstrated cooperative binding to phenylethanolamine N-methyltransferase (PNMT), achieving IC₅₀ values as low as 0.08 µM . The additional chlorine in 6,7,8-TrCl-THIQ may further enhance inhibitory potency but requires empirical validation.

- ADAMTS-4 Inhibitors: 6,7-Dimethoxy-THIQ derivatives showed truncated activity when substituted with non-aromatic groups, highlighting the importance of 6,7-substituents in maintaining potency .

Neurotoxic and Neuroprotective Effects

- Cytotoxicity: 6,7-Dihydroxy-THIQs (e.g., salsolinols) reduce tyrosine hydroxylase activity and ATP levels in PC12h cells at 100 µM, with N-methylation exacerbating toxicity . Chlorinated analogs like 6,7,8-TrCl-THIQ may exhibit similar or amplified effects due to increased electrophilicity.

- Neuroprotection: 1-MeTHIQ increases glutathione levels, mitigating oxidative stress, and is proposed as an endogenous anti-Parkinsonism agent .

Pharmacokinetic Considerations

- BBB Penetration: THIQs like 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-MeTHIQ achieve brain concentrations 4.5-fold higher than blood levels within 4 hours, suggesting 6,7,8-TrCl-THIQ may also penetrate efficiently .

- Metabolism : Chlorinated THIQs are likely metabolized via hydroxylation or N-methylation, similar to TIQ and 1-MeTHIQ, which produce 4-hydroxy and N-methylated metabolites .

Biological Activity

6,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline (THTIQ) is a compound that has garnered attention due to its significant biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

THTIQ belongs to the class of tetrahydroisoquinolines (THIQs), which are bicyclic organic compounds. The presence of three chlorine atoms at positions 6, 7, and 8 on the isoquinoline ring significantly influences its reactivity and biological properties. The synthesis of THTIQ can be achieved through various methods, often involving chlorination reactions or the use of specific catalysts to optimize yields.

THTIQ primarily acts as a reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme crucial for catecholamine metabolism. This inhibition can lead to altered levels of neurotransmitters such as norepinephrine and epinephrine, potentially impacting various physiological processes. Studies have shown that THTIQ exhibits significant inhibitory potency with an IC₅₀ value in the low nanomolar range (as low as 3 nM) .

Anticancer Properties

Recent research has highlighted the potential of THTIQ derivatives in cancer therapy. A study focused on tetrahydroisoquinoline derivatives demonstrated their anti-angiogenesis and anticancer activities against various colorectal cancer cell lines. For instance, compounds derived from THTIQ showed IC₅₀ values ranging from 0.9 μM to 10.7 μM for KRas inhibition in colon cancer cells .

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the anticancer effects of THTIQ derivatives.

- Methodology : Screening was conducted on colorectal cancer cell lines (Colo320, DLD-1, HCT116).

- Results : Compounds GM-3-18 and GM-3-121 exhibited significant anti-angiogenic activity with IC₅₀ values of 0.9 μM and 1.72 μM respectively .

- Inhibition of Viral Replication :

Data Table: Biological Activities of THTIQ Derivatives

| Compound | Activity Type | Target/Cell Line | IC₅₀ (μM) |

|---|---|---|---|

| GM-3-18 | Anti-KRas | Colon Cancer Cells | 0.9 - 10.7 |

| GM-3-121 | Anti-Angiogenesis | Colon Cancer Cells | 1.72 |

| THTIQ Derivative | Antiviral | SARS-CoV-2 | 2.78 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline?

- Methodological Answer : The synthesis typically involves halogenation of the tetrahydroisoquinoline core. A scalable approach adapted from analogous compounds (e.g., 2-chloro-6,7-dimethoxy-THIQ) includes:

- Step 1 : Cyclization of phenylethylamine derivatives via the Pictet-Spengler reaction to form the tetrahydroisoquinoline scaffold .

- Step 2 : Sequential chlorination using chlorine gas or iodinating agents (e.g., N-chlorosuccinimide) under controlled conditions. Multi-site chlorination (6,7,8 positions) requires precise stoichiometry and temperature gradients to avoid over-halogenation .

- Optimization : Use anhydrous solvents (e.g., dichloromethane) and catalytic acids (e.g., acetic acid) to enhance regioselectivity .

Q. How is the purity and structural integrity of 6,7,8-Trichloro-THIQ validated in academic research?

- Methodological Answer :

- Analytical Techniques :

- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., di- or tetra-chloro derivatives) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions via characteristic shifts (e.g., aromatic protons at δ 6.8–7.2 ppm for chlorinated carbons) .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the tetrahydroisoquinoline ring .

Q. What preliminary biological assays are recommended for screening 6,7,8-Trichloro-THIQ?

- Methodological Answer :

- Enzyme Inhibition : Test against monoamine oxidases (MAO-A/B) using fluorometric assays, noting IC₅₀ values .

- Receptor Binding : Radioligand displacement assays for adrenergic or dopaminergic receptors (e.g., α₂-adrenoceptors) .

- Cytotoxicity : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to assess therapeutic index .

Advanced Research Questions

Q. How do structural modifications at the 6,7,8 positions influence the compound’s affinity for neurotransmitter receptors?

- Methodological Answer :

- SAR Studies : Compare 6,7,8-Trichloro-THIQ with analogs (e.g., 6,7-dichloro or 8-fluoro derivatives):

- Chlorine Electronegativity : Enhances hydrogen bonding with receptor residues (e.g., Tyr³⁹⁵ in MAO-B), increasing inhibition potency .

- Steric Effects : Bulkier substituents at position 8 reduce binding to compact active sites (e.g., dopaminergic D₂ receptors) .

- Computational Modeling : Docking simulations (AutoDock Vina) predict binding modes and guide rational design .

Q. What strategies resolve contradictory data in enzyme inhibition studies (e.g., MAO-A vs. MAO-B selectivity)?

- Methodological Answer :

- Orthogonal Assays : Validate results using isothermal titration calorimetry (ITC) for binding thermodynamics .

- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Proteomic Profiling : Identify off-target interactions using affinity chromatography coupled with LC-MS/MS .

Q. How can metabolic stability and pharmacokinetics of 6,7,8-Trichloro-THIQ be optimized?

- Methodological Answer :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 metabolism .

- Prodrug Design : Introduce ester moieties at the N-position to enhance bioavailability, followed by in vivo hydrolysis studies .

- Blood-Brain Barrier Penetration : LogP calculations (e.g., ClogP ~2.5) and PAMPA-BBB assays predict CNS accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.